molecular formula C14H10F2O3 B8674174 Diflunisal Methyl Ester

Diflunisal Methyl Ester

Cat. No. B8674174
M. Wt: 264.22 g/mol
InChI Key: QMPIMDAYFIIMIH-UHFFFAOYSA-N
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Patent
US08466197B2

Procedure details

H2SO4 (9.6 mL, 179.12 mmol) was added to a solution of diflunisal (15.0 g, 59.95 mmol) in MeOH (200 mL). The reaction mixture was refluxed for 12 h and it was allowed to reach r.t. Solids were collected by filtration and washed with cold MeOH (20 mL) to furnish 13.42 g of methyl 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylate (white solid, yield: 85%).
Name
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH:6]1[C:11]([C:12]2[CH:13]=[CH:14][C:15]([F:19])=[CH:16][C:17]=2[F:18])=[CH:10][C:9]([C:20]([OH:22])=[O:21])=[C:8]([OH:23])[CH:7]=1.[CH3:24]O>>[F:18][C:17]1[CH:16]=[C:15]([F:19])[CH:14]=[CH:13][C:12]=1[C:11]1[CH:6]=[CH:7][C:8]([OH:23])=[C:9]([C:20]([O:22][CH3:24])=[O:21])[CH:10]=1

Inputs

Step One
Name
Quantity
9.6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC(=C(C=C1C=2C=CC(=CC2F)F)C(=O)O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
to reach r.t
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
WASH
Type
WASH
Details
washed with cold MeOH (20 mL)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1=CC(=C(C=C1)O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.42 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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